1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is notable for its applications in various fields, including medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via substitution reactions, often using halogenated benzene derivatives.
Introduction of the Methanamine Group: The methanamine group is added through reductive amination reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine ring.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antimicrobial and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15;/h4-7H,1-3,8-10,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJJOSAVRYRNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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